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Foreword

In the landscape of modern chemistry and drug development, a profound understanding of the
energetic properties of molecules is paramount. Trimethylphosphine sulfide ((CHs)sPS), a
key organophosphorus compound, serves as a versatile building block and ligand in a
multitude of synthetic and catalytic processes. Its thermochemical properties, including its
enthalpy of formation and bond dissociation energies, govern its stability, reactivity, and the
feasibility of its transformations. This guide, intended for researchers, scientists, and
professionals in drug development, provides a comprehensive exploration of the
thermochemical data for trimethylphosphine sulfide. By delving into both experimental and
computational methodologies, this document aims to equip the reader with a robust
understanding of the core energetic parameters of this important molecule, thereby facilitating
its effective application in research and development.

Core Thermochemical Data of Trimethylphosphine
Sulfide

A precise understanding of the thermochemical properties of trimethylphosphine sulfide is
crucial for predicting its behavior in chemical reactions. The standard enthalpy of formation
(AfH®) provides a measure of the energy required to form the compound from its constituent
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elements in their standard states.[1][2][3] Bond dissociation energies (BDES), on the other
hand, quantify the strength of specific chemical bonds within the molecule, offering insights into
its reactivity and potential fragmentation pathways.[4][5]

Due to the challenges associated with the experimental determination of thermochemical data
for organophosphorus-sulfur compounds, a significant portion of the available information is
derived from high-level computational studies. These theoretical approaches, when properly
benchmarked, can provide reliable data that complements and, in some cases, substitutes for
experimental values.

Table 1: Summary of Thermochemical Data for Trimethylphosphine Sulfide ((CHs)sPS)

Thermochemic Value
Value (kJ/mol) Method Source
al Property (kcal/mol)
Standard
Data not Data not _
Enthalpy of ) ] ) ) Experimental/Co
) available in available in )
Formation (Gas mputational
search results search results

Phase, 298.15 K)

P=S Bond ) ]
) o Estimated range:  Estimated range: )
Dissociation Computational [6][7]
335-400 80-96
Energy
C-P Bond ) )
_ o Estimated range:  Estimated range: ,
Dissociation Computational [7]
264-350 63-84
Energy

Note: Specific experimental values for the enthalpy of formation of trimethylphosphine
sulfide were not found in the provided search results. The bond dissociation energies are
estimates based on general values for similar bonds in organophosphorus compounds and
computational studies on related molecules. For precise research and development
applications, it is highly recommended to consult dedicated computational studies or perform
experimental measurements.
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Methodologies for Determining Thermochemical
Data

The acquisition of accurate thermochemical data is a rigorous process that relies on a
combination of sophisticated experimental techniques and advanced computational methods.

Experimental Approaches

2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental technique for determining the enthalpy of
formation of combustible compounds. For organophosphorus and organosulfur compounds like
trimethylphosphine sulfide, a specialized technique known as rotating-bomb calorimetry is
often employed to ensure complete combustion and a well-defined final state of the products.
[B1[9][10]

Experimental Workflow for Rotating-Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation of trimethylphosphine sulfide
using rotating-bomb calorimetry.

Step-by-Step Protocol for Rotating-Bomb Combustion Calorimetry:

o Sample Preparation: A precisely weighed sample of trimethylphosphine sulfide
(approximately 1 gram) is pelletized. To ensure complete combustion, it may be mixed with a
known amount of a combustion aid, such as benzoic acid.

e Bomb Assembly: The pellet is placed in a platinum crucible, which is then positioned in the
bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small,
known amount of distilled water is added to the bottom of the bomb to dissolve the acidic
combustion products (sulfuric and phosphoric acids).

e Bomb Charging: The bomb is sealed and purged with a slow stream of oxygen to remove
atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately
30 atm.
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o Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a
known mass of water. The calorimeter is then assembled, and the stirrer is activated to
ensure a uniform water temperature.

o Temperature Equilibration and Measurement: The system is allowed to equilibrate for a
period, and the initial temperature is recorded with high precision.

« Ignition and Combustion: The sample is ignited by passing an electric current through the
fuse wire. The bomb is rotated during and after combustion to ensure that the combustion
products are uniformly dissolved in the water, leading to a well-defined final state.

o Final Temperature Measurement: The temperature of the water in the calorimeter is
monitored until it reaches a maximum and then begins to cool. The final temperature is
determined by extrapolating the cooling curve back to the time of ignition.

e Analysis of Bomb Contents: After the experiment, the bomb is depressurized, and the liquid
contents are collected. The amounts of sulfuric acid and phosphoric acid formed are
determined by titration or other analytical methods.

e Calculation: The heat of combustion is calculated from the temperature rise and the heat
capacity of the calorimeter (determined by calibrating with a standard substance like benzoic
acid). Corrections are applied for the heat of formation of the acids and the heat of
combustion of the fuse wire. From the corrected heat of combustion, the standard enthalpy
of formation of trimethylphosphine sulfide can be calculated using Hess's law.[1][3]

2.1.2. Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen effusion mass spectrometry is a powerful technique for determining the vapor
pressure of a substance as a function of temperature.[11][12][13][14][15] From this data, the
enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.
This information is crucial for converting enthalpies of formation between the condensed and
gas phases.

Experimental Setup for Knudsen Effusion Mass Spectrometry
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Caption: Schematic of a Knudsen effusion mass spectrometry (KEMS) apparatus for vapor
pressure measurements.

Step-by-Step Protocol for KEMS:

o Sample Loading: A small amount of solid trimethylphosphine sulfide is placed in the
Knudsen cell, which has a small, well-defined orifice.

o System Evacuation: The entire system is evacuated to a high vacuum to ensure that the
mean free path of the effusing molecules is larger than the dimensions of the apparatus.

o Temperature Control: The Knudsen cell is heated to a series of precisely controlled
temperatures.

» Effusion and lonization: At each temperature, molecules of trimethylphosphine sulfide
effuse through the orifice, forming a molecular beam. This beam is directed into the ion
source of a mass spectrometer, where the molecules are ionized, typically by electron
impact.

o Mass Analysis and Detection: The resulting ions are separated according to their mass-to-
charge ratio by the mass analyzer and detected. The ion intensity of the parent molecular ion
of trimethylphosphine sulfide is recorded as a function of temperature.

o Data Analysis: The ion intensity is proportional to the vapor pressure of the substance at that
temperature. By calibrating the instrument with a substance of known vapor pressure, the
absolute vapor pressures of trimethylphosphine sulfide can be determined.
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» Enthalpy Calculation: The enthalpy of sublimation is calculated from the slope of a plot of the
natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a
van't Hoff plot).

Computational Approaches

High-level ab initio and density functional theory (DFT) calculations are indispensable tools for
predicting the thermochemical properties of molecules, especially when experimental data is
scarce or difficult to obtain.[16] Methods like the Gaussian-n (G3, G4) theories and the
Complete Basis Set (CBS) methods are composite procedures that aim to approximate high-
level, computationally expensive calculations by a series of more manageable steps.[17][18]
[19][20]

Computational Workflow for G4(MP2) Calculation

Caption: A simplified workflow for calculating the enthalpy of formation of trimethylphosphine
sulfide using the G4(MP2) composite method.

Step-by-Step Protocol for G4(MP2) Calculation:

e Geometry Optimization: The molecular geometry of trimethylphosphine sulfide is
optimized using a reliable and computationally efficient method, such as the B3LYP density
functional with the 6-31G(2df,p) basis set.[18]

 Vibrational Frequency Calculation: At the optimized geometry, a vibrational frequency
calculation is performed to confirm that the structure is a true minimum on the potential
energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy
(ZPVE) and thermal corrections to the enthalpy.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory and with larger basis sets. The G4(MP2) method, for instance,
includes calculations at the CCSD(T)/6-31G(d) and MP2 levels with larger basis sets.[20][21]

o Extrapolation and Corrections: The energies from the single-point calculations are combined
and extrapolated to estimate the energy at the complete basis set limit. Empirical higher-
level corrections are also added to account for deficiencies in the theoretical methods.
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o Enthalpy of Formation Calculation: The final, high-accuracy energy is used to calculate the
enthalpy of formation. This is typically done using either the atomization method, where the
energy of the molecule is compared to the energies of its constituent atoms, or an isodesmic
reaction scheme, where the enthalpy of a reaction involving the target molecule and other
species with well-known enthalpies of formation is calculated. The latter method often
benefits from cancellation of errors.

Fragmentation and Bonding Analysis

The thermochemical data of trimethylphosphine sulfide provides valuable insights into its
bonding and potential fragmentation pathways, which are of particular interest in mass
spectrometry and reaction mechanism studies.[22][23][24][25]

3.1. The P=S Bond

The phosphorus-sulfur double bond in trimethylphosphine sulfide is a key functional group.
Its bond dissociation energy is a measure of its strength and influences the molecule's
reactivity. Computational studies on a range of phosphine sulfides can provide estimates for the
P=S BDE.[6] The cleavage of this bond is a common fragmentation pathway in mass
spectrometry.

3.2. The C-P Bonds

The carbon-phosphorus single bonds in trimethylphosphine sulfide are also of significant
interest. Their bond dissociation energies determine the ease with which a methyl group can be
lost. This fragmentation is another important process observed in the mass spectra of this
compound.

Logical Relationship of Thermochemical Data and Fragmentation

Caption: The relationship between the thermochemical data of trimethylphosphine sulfide
and its chemical behavior.

Conclusion

This technical guide has provided a detailed overview of the thermochemical data for
trimethylphosphine sulfide, emphasizing both the core data and the methodologies for its
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determination. While specific experimental values for the enthalpy of formation remain elusive
in the readily available literature, this guide has outlined the established experimental and
computational protocols that can be employed to obtain this crucial information. For
professionals in research, drug development, and materials science, a thorough understanding
of these thermochemical principles is essential for the rational design of synthetic routes, the
prediction of reaction outcomes, and the interpretation of experimental observations. It is our
hope that this guide will serve as a valuable resource in the continued exploration and
application of trimethylphosphine sulfide and related organophosphorus compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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